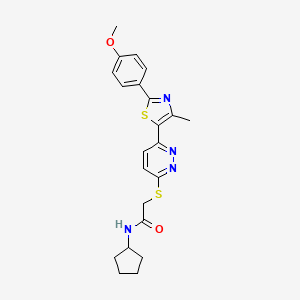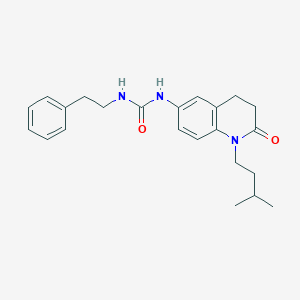
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IQ-1S and is widely used in the field of neuroscience and pharmacology. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IQ-1S.
科学的研究の応用
Fluorescent Zinc Sensors
Isoquinoline derivatives, such as those related to TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), have been investigated for their ability to fluoresce upon binding to zinc ions. The introduction of a benzene ring into TPEN affords fluorescence capability, enhancing zinc-ion discrimination and reducing background fluorescence influenced by pH. This indicates potential applications in bioimaging and the detection of zinc ions in biological systems (Mikata et al., 2008).
Photochemical [4+2]-Cycloaddition Reaction
Research on the photochemically induced [4+2]-cycloaddition reaction of 1,2,3,4-tetrahydro-2-oxoquinoline-5-aldehyde with various dienophiles has revealed a method for generating compounds with significant enantioselectivity. This process is important for synthesizing complex organic molecules, offering insights into mechanisms that could be applied in the development of pharmaceuticals and fine chemicals (Grosch et al., 2004).
Synthesis of Pyrimidine Derivatives
The development of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their pyrimidine derivatives has been achieved through acetylation and nucleophilic substitution reactions. These compounds have been characterized for their potential pharmacological activities, highlighting the versatility of isoquinoline derivatives in medicinal chemistry (Zaki et al., 2017).
Oxidative Coupling and Synthesis Methods
Innovative synthetic methods have been explored for isoquinoline derivatives, including the Ni(II)-catalyzed oxidative coupling of benzamides with toluene derivatives and copper-catalyzed oxidation using air as a clean oxidant. These methods demonstrate the compounds' potential in organic synthesis and the development of environmentally friendly chemical processes (Aihara et al., 2014); (Zheng et al., 2018).
Potential Neurotoxicity in Parkinson's Disease
Isoquinoline derivatives have been studied as candidate endogenous neurotoxins that might contribute to the neurodegeneration observed in Parkinson's disease. These compounds' structural similarity to known dopaminergic toxins and their presence in the environment and human brain underscore the need for further research into their effects on neural systems (McNaught et al., 1998).
特性
IUPAC Name |
1-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)13-15-26-21-10-9-20(16-19(21)8-11-22(26)27)25-23(28)24-14-12-18-6-4-3-5-7-18/h3-7,9-10,16-17H,8,11-15H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKJWXNXDFLQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)

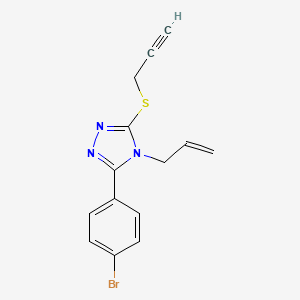
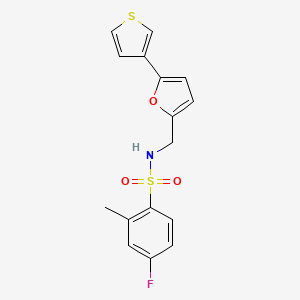
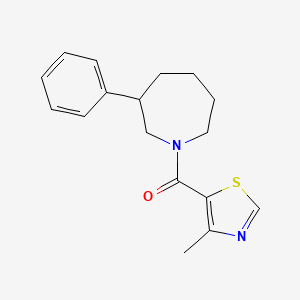

![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
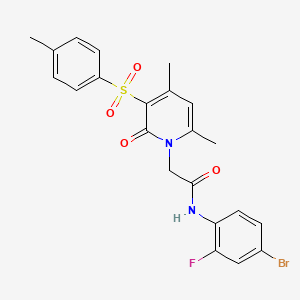
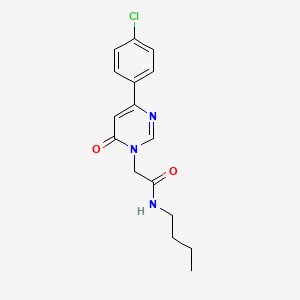
![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)
